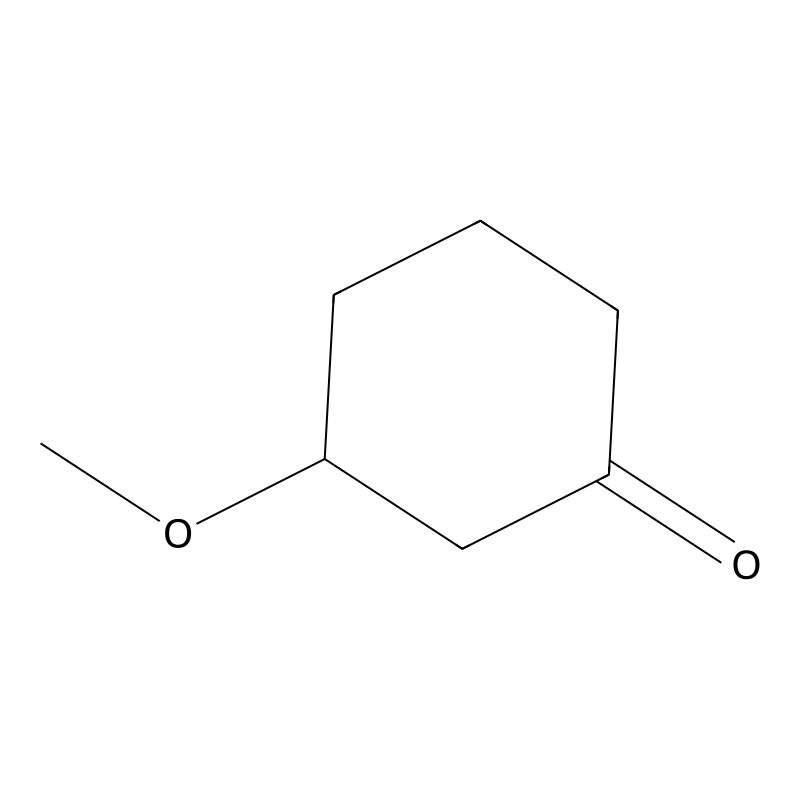3-Methoxycyclohexanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Production of Adipic Acid
Scientific Field: Green Chemistry.
Application Summary: 3-Methoxycyclohexanone can be transformed into adipic acid, an important industrial monomer, through an oxidative cleavage reaction.
Methods of Application: The process involves the oxidation of 2-methoxycyclohexanone (2-MCO) to adipic acid and methanol with O2 in a water solvent.
Results or Outcomes: The carbon-based adipic acid yield reached 74% (86% in molar basis), which is higher than those obtained with vanadium-based catalysts.
Hydrodeoxygenation of Oxygen-Containing Compounds
Scientific Field: Biochemical Engineering.
Application Summary: 3-Methoxycyclohexanone is involved in the hydrodeoxygenation of oxygen-containing compounds.
Results or Outcomes: The outcome of this application is the production of deoxygenated compounds, contributing to the sustainable use of biomass.
Organic Thin-Film Transistors
Scientific Field: Materials Science.
Application Summary: 3-Methoxycyclohexanone has been used in the processing of n-channel organic thin-film transistors based on a conjugated polymer synthesized by direct arylation polycondensation.
Results or Outcomes: The outcome of this application is the production of high mobility conjugated polymers for organic thin-film transistors processible with naturally occurred green solvent.
Oxidation of Methylcyclohexane
Scientific Field: Organic Chemistry.
Application Summary: 3-Methoxycyclohexanone can be prepared by the oxidation of methylcyclohexane.
Results or Outcomes: The outcome of this application is the production of 3-Methoxycyclohexanone, which can be used in various other applications.
3-Methoxycyclohexanone is an organic compound with the molecular formula and a molecular weight of approximately 128.17 g/mol. It is characterized by the presence of a methoxy group (-OCH₃) attached to a cyclohexanone structure, which consists of a six-membered carbon ring with a ketone functional group. The compound is also known by its IUPAC name, 3-methoxycyclohexan-1-one, and has various synonyms including 3-methoxy-1-cyclohexanone and methoxy-3-cyclohexanone .
- Aldol Condensation: In the presence of a base, 3-methoxycyclohexanone can form enolate ions, leading to aldol condensation reactions. This process results in the formation of β-hydroxy ketones, which can further dehydrate to yield α,β-unsaturated carbonyl compounds .
- Reduction Reactions: The ketone group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution Reactions: The methoxy group can participate in nucleophilic substitution reactions under appropriate conditions, allowing for the introduction of various functional groups .
Several methods exist for synthesizing 3-methoxycyclohexanone:
- Direct Methoxylation: One approach involves the methoxylation of cyclohexanone using methyl iodide in the presence of a base such as potassium carbonate.
- Aldol Reaction: Starting from cyclohexanone and methanol, an aldol reaction can be performed followed by dehydration to yield 3-methoxycyclohexanone.
- Grignard Reaction: Another method includes the reaction of a Grignard reagent derived from methanol with cyclohexanone, followed by hydrolysis to obtain the desired product .
3-Methoxycyclohexanone finds applications in various fields:
- Solvent: Due to its solvent properties, it is used in organic synthesis and formulations.
- Intermediate: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals.
- Flavoring Agent: Its pleasant odor makes it suitable for use as a flavoring agent in food products and fragrances .
Interaction studies involving 3-methoxycyclohexanone primarily focus on its reactivity with other chemical species. For example:
- Reactivity with Nucleophiles: The carbonyl group in 3-methoxycyclohexanone can react with nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
- Biological Interactions: Preliminary studies suggest potential interactions with biological macromolecules, although comprehensive studies are still required to elucidate these pathways fully .
Several compounds are structurally similar to 3-methoxycyclohexanone. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methylcyclohexanone | Has a methyl group at the second position; different reactivity patterns. | |
| 4-Methylcyclohexanone | Methyl group at the fourth position; steric hindrance affects reactivity. | |
| Cyclohexanone | Lacks substituents; simpler structure leads to different chemical behavior. | |
| Methoxycyclopentanone | Similar methoxy group but contains a five-membered ring; different physical properties. |
The unique feature of 3-methoxycyclohexanone lies in its combination of the cyclohexane structure and methoxy substitution at the third position, which influences its reactivity and applications compared to other methyl-substituted cycloketones .
XLogP3
GHS Hazard Statements
H227 (100%): Combustible liquid [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








